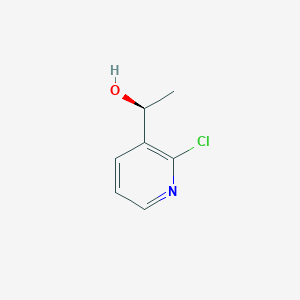

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMGQROBOUHKQO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(N=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Stereoselective Reduction of Prochiral Ketone Precursors

The asymmetric reduction of 1-(2-Chloropyridin-3-yl)ethanone is a critical step in obtaining the desired (S)-enantiomer of the alcohol. This transformation is accomplished using various stereoselective techniques, which can be broadly categorized into metal-catalyzed hydrogenations and biocatalytic reductions.

Asymmetric Catalytic Hydrogenation of 1-(2-Chloropyridin-3-yl)ethanone

Asymmetric catalytic hydrogenation involves the use of a chiral catalyst to facilitate the addition of hydrogen across the carbonyl group of the ketone, leading to the preferential formation of one enantiomer of the alcohol. This can be achieved using either homogeneous or heterogeneous catalytic systems.

Homogeneous asymmetric hydrogenation employs soluble transition metal complexes with chiral ligands. These systems often exhibit high activity and enantioselectivity under mild reaction conditions. Ruthenium and rhodium-based catalysts are among the most extensively studied for the asymmetric hydrogenation of ketones. For the reduction of heteroaromatic ketones like 1-(2-Chloropyridin-3-yl)ethanone, the choice of a suitable chiral ligand is crucial to achieve high stereocontrol. While specific data for the homogeneous asymmetric hydrogenation of 1-(2-Chloropyridin-3-yl)ethanone is not extensively documented in publicly available literature, general principles suggest that chiral diphosphine ligands, such as BINAP, in complex with ruthenium would be a viable approach.

Representative Data for Homogeneous Asymmetric Hydrogenation of Analogous Ketones:

| Catalyst System | Substrate | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Ru-BINAP | Acetophenone | Methanol | 10 | 25 | >99 | 98 (R) |

| Rh(I)-DIPAMP | Acetophenone | Methanol | 1 | 25 | 100 | 95 (S) |

This table presents data for analogous substrates to illustrate the potential of the methodology, as specific data for 1-(2-Chloropyridin-3-yl)ethanone is not available.

Heterogeneous asymmetric hydrogenation utilizes catalysts that are in a different phase from the reaction mixture, typically a solid catalyst in a liquid or gas phase reaction. These catalysts offer advantages in terms of ease of separation and recyclability. Modified noble metal catalysts, such as platinum or palladium supported on a chiral modifier-coated solid support, are often employed. The stereoselectivity in these systems is induced by the chiral environment on the catalyst surface. As with homogeneous systems, specific research detailing the heterogeneous asymmetric hydrogenation of 1-(2-Chloropyridin-3-yl)ethanone is limited.

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) is a powerful alternative to asymmetric hydrogenation that uses a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in place of molecular hydrogen. This method often proceeds under milder conditions and does not require high-pressure equipment. Ruthenium complexes with chiral diamine ligands, such as the well-known Noyori-type catalysts, are highly effective for the ATH of a wide range of ketones, including heteroaromatic ones.

The reaction typically involves the in-situ formation of a ruthenium hydride species, which then transfers the hydride to the ketone in a stereoselective manner. The enantioselectivity is governed by the chiral ligand coordinated to the metal center.

General Conditions for Asymmetric Transfer Hydrogenation:

| Catalyst | Hydrogen Donor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| RuCl2(p-cymene)/(S,S)-TsDPEN | HCOOH/NEt3 | - | Acetonitrile | 28 | High | High |

| RuCl2(p-cymene)/(R,R)-TsDPEN | Isopropanol | KOH | Isopropanol | 25 | High | High |

Biocatalytic Reduction of 1-(2-Chloropyridin-3-yl)ethanone

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral compounds. The use of enzymes, particularly ketoreductases, offers excellent enantioselectivity under mild reaction conditions.

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. A wide range of KREDs from various microorganisms have been identified and can be produced on a large scale through recombinant expression in hosts like E. coli.

The reduction of 1-(2-Chloropyridin-3-yl)ethanone using a suitable ketoreductase can provide access to (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol with very high enantiomeric excess. The reaction requires a cofactor regeneration system to continuously replenish the consumed NADH or NADPH. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and a sacrificial co-substrate (glucose or formate).

While specific patents and research articles describe the use of engineered ketoreductases for the synthesis of chiral alcohols, detailed experimental data for the biocatalytic reduction of 1-(2-Chloropyridin-3-yl)ethanone, including specific enzyme variants, reaction conditions, yields, and enantiomeric excess, are often proprietary and not publicly disclosed in comprehensive detail. However, the general applicability of this technology to similar heteroaromatic ketones is well-established.

Illustrative Data for KRED-Mediated Reduction of a Heterocyclic Ketone:

| Ketoreductase Source | Co-substrate | pH | Temp (°C) | Conversion (%) | ee (%) |

| Lactobacillus kefir | Isopropanol | 7.0 | 30 | >99 | >99 (S) |

| Recombinant KRED | Glucose/GDH | 7.5 | 25 | >99 | >99 (S) |

This table provides illustrative data for the biocatalytic reduction of a representative heterocyclic ketone to demonstrate the potential of the methodology.

Whole-Cell Biotransformations (e.g., Yeast, Fungi)

The asymmetric reduction of the prochiral ketone, 1-(2-chloropyridin-3-yl)ethanone, to the corresponding chiral alcohol is a highly efficient strategy achievable through whole-cell biotransformation. This method leverages the enzymatic machinery of microorganisms, such as yeasts and fungi, to catalyze stereoselective reductions, often yielding high enantiomeric excess (ee). researchgate.net Whole-cell biocatalysts are advantageous due to their low cost, operational simplicity, and the presence of inherent cofactor regeneration systems, which eliminates the need for adding expensive external cofactors. nih.govresearchgate.net

The process typically involves incubating the ketone substrate with a suspension of microbial cells. The intracellular enzymes, primarily alcohol dehydrogenases (ADHs), facilitate the transfer of a hydride from a cofactor (e.g., NADPH) to the carbonyl group of the ketone. The stereochemical outcome of the reduction is dictated by the specific enzyme's active site topology, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

Various microorganisms have been successfully employed for the asymmetric reduction of aryl ketones, including chloro-substituted variants. researchgate.netmdpi.com Strains of Bacillus cereus, Rhodotorula sp., and the fungus Merulius tremellosus have demonstrated the ability to reduce diverse ketones to their corresponding alcohols with high conversion and enantioselectivity. researchgate.netmdpi.commdpi.com For the synthesis of this compound, a screening of various yeast and fungal strains would be the first step to identify a biocatalyst that provides high yield and excellent enantioselectivity for the (S)-enantiomer.

Table 1: Examples of Whole-Cell Biocatalysts in Asymmetric Ketone Reduction

| Microorganism | Substrate Type | Product Configuration | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | >99% |

| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | >99% |

| Merulius tremellosus | Various Aryl Ketones | (S) or (R) | Up to 98% |

Chemoenzymatic Strategy Integration

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of chemical reactions to create highly efficient and scalable processes. nih.gov For the synthesis of this compound, a prominent chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR). DKR provides a pathway to theoretically achieve a 100% yield of a single enantiomer from a racemic mixture, overcoming the 50% yield limitation of standard kinetic resolution. mdpi.com

In a DKR of racemic 1-(2-chloropyridin-3-yl)ethan-1-ol, two catalysts work in tandem: an enzyme (typically a lipase) and a chemical racemization catalyst (often a transition metal complex, such as ruthenium or vanadium). mdpi.comacs.org The lipase (B570770) selectively acylates one enantiomer—for instance, the (R)-enantiomer—to form an ester. Simultaneously, the chemical catalyst continuously racemizes the unreacted, slower-reacting (S)-enantiomer back into the racemic mixture. This in-situ racemization ensures that the substrate pool for the enzyme is constantly replenished with the reactive (R)-enantiomer, allowing the entire starting material to be converted into a single, enantiopure product (in this case, the (R)-ester). The desired (S)-alcohol can then be isolated from the reaction mixture, while the produced ester can be hydrolyzed back to the racemic alcohol for reuse or to isolate the other enantiomer. Alternatively, selecting an enzyme that preferentially acylates the (S)-enantiomer would directly yield the desired product after a final hydrolysis step.

This integration of a highly enantioselective enzymatic reaction with an efficient chemical racemization allows for high-yield production of enantiopure alcohols and is particularly suitable for industrial-scale synthesis. acs.org

Classical Resolution Techniques for Racemic 1-(2-Chloropyridin-3-yl)ethan-1-ol

Classical resolution remains a fundamental and widely practiced method for separating enantiomers from a racemic mixture. This approach relies on the physical separation of diastereomers formed by reacting the racemate with a chiral resolving agent.

For racemic compounds that are acidic or basic, or can be derivatized to be so, diastereomeric salt formation is the most common resolution method. wikipedia.org In the case of 1-(2-chloropyridin-3-yl)ethan-1-ol, the pyridine (B92270) nitrogen provides a basic handle. The racemic alcohol can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (S)-mandelic acid, or (+)-camphor-10-sulfonic acid, in a suitable solvent. libretexts.org

This reaction produces a pair of diastereomeric salts: [(R)-alcohol·(S)-acid] and [(S)-alcohol·(S)-acid]. Since diastereomers have different physical properties, they often exhibit different solubilities. mdpi.com Through careful selection of the resolving agent and crystallization conditions (solvent, temperature), one of the diastereomeric salts can be induced to crystallize preferentially from the solution. The crystallized salt is then separated by filtration. Finally, treatment of the isolated diastereomeric salt with a base will break the salt, liberating the enantiomerically enriched alcohol and regenerating the resolving agent. The major drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. wikipedia.org

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. mdpi.com Enzymatic Kinetic Resolution (EKR) is a particularly powerful and widely used variant of this strategy. mdpi.com

For racemic 1-(2-chloropyridin-3-yl)ethan-1-ol, EKR is typically performed using a lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate). nih.gov The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. For example, if the (R)-enantiomer is acylated more rapidly, the reaction can be stopped at or near 50% conversion. At this point, the reaction mixture will contain the fast-reacting enantiomer as an ester ((R)-1-(2-chloropyridin-3-yl)ethyl acetate) and the slow-reacting enantiomer as the unreacted alcohol (this compound). These two compounds, having different functional groups, can then be easily separated by standard techniques like column chromatography.

The success of this method hinges on the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). High E-values (typically >100) are necessary to obtain products with high enantiomeric excess. mdpi.com While highly effective for producing small to moderate quantities of enantiopure materials, like classical resolution, the maximum yield for the desired enantiomer in a standard EKR is 50%.

Chiral Pool Synthesis Approaches Utilizing Related Pyridine Scaffolds

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgstudysmarter.co.uk This approach leverages the pre-existing stereocenters of the natural product, transferring that chirality through a series of chemical transformations to the target molecule, thus avoiding the need for asymmetric synthesis or resolution steps. mdpi.com

For a target like this compound, the challenge lies in identifying a suitable and economically viable chiral pool starting material that contains a compatible structural fragment. A potential, though synthetically complex, approach could involve starting from a chiral precursor like an L-amino acid (e.g., L-alanine) or a derivative of a natural hydroxy acid (e.g., (S)-lactic acid). The synthesis would require the construction of the 2-chloropyridine (B119429) ring onto the chiral fragment or the coupling of a pre-formed pyridine unit to the chiral side-chain precursor.

While elegant, this approach is often highly specific to the target structure, and developing a new chiral pool synthesis can be a lengthy and challenging process. nih.gov For pyridine-containing targets, it is often more straightforward to employ asymmetric synthesis or resolution of a racemic precursor unless a very closely related chiral starting material is available.

Comparative Analysis of Synthetic Routes for Scalability, Efficiency, and Enantioselectivity

The choice of a synthetic route for this compound depends on factors such as the desired scale of production, cost considerations, and required enantiopurity. Each methodology presents a unique profile of advantages and disadvantages.

Enantioselectivity: Biocatalytic methods, including whole-cell reduction and enzymatic resolutions, are renowned for their exceptionally high enantioselectivity, frequently achieving ee values >99%. mdpi.com The selectivity of classical resolution via diastereomeric salts is highly dependent on the crystallization process and can require multiple recrystallizations to achieve high purity. libretexts.org

Efficiency and Yield: Asymmetric reduction (whole-cell) and Dynamic Kinetic Resolution (chemoenzymatic) are the most efficient strategies in terms of theoretical yield, both capable of converting 100% of the starting ketone or racemate into the desired single enantiomer. In contrast, classical and standard kinetic resolutions are inherently limited to a maximum yield of 50% for the target enantiomer, with the other 50% being discarded or requiring a separate racemization and recycling loop. wikipedia.org

Scalability: Whole-cell biotransformations and chemoenzymatic processes are generally highly scalable. nih.gov Bioreactors can be used to produce large quantities of the biocatalyst, and the reactions often run under mild, aqueous conditions. Classical resolution by crystallization is also a well-established industrial process and is scalable, though it can be labor- and solvent-intensive.

Cost and Sustainability: Biocatalytic routes are often considered "greener" as they avoid the use of heavy metal catalysts and harsh reagents, operating under mild conditions. nih.gov Whole-cell processes are particularly cost-effective as they circumvent the need for enzyme purification and cofactor addition. Classical resolution requires stoichiometric amounts of often expensive resolving agents, which must be recovered and recycled to be economical. Chiral pool synthesis is cost-effective only if a cheap and abundant starting material is available that requires a short synthetic sequence.

Table 2: Comparative Overview of Synthetic Routes

| Synthetic Route | Max. Theoretical Yield | Enantioselectivity | Scalability | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Whole-Cell Reduction | 100% | Very High (>99% ee) | High | Low cost, sustainable, no external cofactors | Requires screening of microorganisms |

| Chemoenzymatic DKR | 100% | Very High (>99% ee) | High | High yield, high enantiopurity | Requires two compatible catalysts |

| Diastereomeric Salt Resolution | 50% | Variable | Moderate to High | Established, robust technology | Low theoretical yield, solvent intensive |

| Enzymatic Kinetic Resolution | 50% | High to Very High | Moderate | High enantiopurity, mild conditions | Low theoretical yield, separation required |

| Chiral Pool Synthesis | Variable | High (inherent) | Variable | Avoids resolution/asymmetric steps | Requires suitable starting material |

Stereochemical Aspects and Chirality Control in the Synthesis of S 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Mechanistic Insights into Asymmetric Induction During Synthesis

Asymmetric induction is the process of preferentially forming one enantiomer over another, and it is achieved by introducing a chiral element into the reaction environment. msu.edu For the synthesis of (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, this is typically accomplished through the enantioselective reduction of the corresponding ketone.

Biocatalytic Asymmetric Induction: One of the most effective methods for synthesizing chiral alcohols is through biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). ethernet.edu.etrjpbr.com These enzymes catalyze the asymmetric reduction of the prochiral ketone using a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H). nih.govchinayyhg.com

The mechanism of induction occurs within the enzyme's chiral active site. The enzyme binds both the ketone substrate and the NAD(P)H cofactor in a highly specific orientation. This precise positioning forces the hydride transfer from the cofactor to occur on only one of the two prochiral faces of the carbonyl group. To produce the (S)-alcohol, the enzyme's architecture dictates a hydride attack on the Re-face of the ketone. This high degree of control stems from the intricate network of interactions between the substrate and the amino acid residues lining the chiral pocket of the enzyme. chinayyhg.com

Chemo-catalytic Asymmetric Induction: In chemical synthesis, asymmetric induction is often achieved using a chiral catalyst, such as a transition metal complex bearing a chiral ligand, or a stoichiometric chiral reducing agent. wikipedia.org

Catalytic Transfer Hydrogenation: This widely used method involves a chiral catalyst, often based on rhodium (Rh) or ruthenium (Ru), and a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org The metal center, coordinated to a chiral ligand, activates the hydrogen donor. The ketone substrate then coordinates to this chiral metal complex in a sterically favored arrangement. This geometry directs the hydride transfer to a specific face of the carbonyl, leading to an excess of one enantiomer. diva-portal.org The absolute configuration of the product is determined by the configuration of the chiral ligand. diva-portal.org

Chiral Borane (B79455) Reagents: Another approach is the use of stoichiometric chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source. wikipedia.org The catalyst coordinates with the borane and the ketone, forming a rigid, six-membered ring transition state. The steric environment created by the chiral catalyst dictates the trajectory of the hydride attack, thus achieving high enantioselectivity.

Factors Governing Enantiomeric Excess and Diastereomeric Ratio in this compound Formation

The enantiomeric excess (e.e.), a measure of the purity of the final product, is influenced by a multitude of reaction parameters. The careful optimization of these factors is essential to maximize the formation of the desired (S)-enantiomer.

Key factors include:

Temperature: In many asymmetric reactions, lower temperatures lead to a more ordered transition state, which enhances the energy difference between the pathways leading to the two enantiomers. This generally results in higher enantioselectivity. icjs.us

Solvent: The solvent can influence the stability of the transition states and the solubility of the catalyst and substrate. In some cases, solvent mixtures can dramatically alter stereoselectivity. For example, in related syntheses, altering the ratio of solvents like 2-MeTHF and THF was found to significantly impact the diastereomeric ratio. nih.gov

Catalyst/Enzyme Structure: The steric and electronic properties of the chiral ligand in a metal catalyst or the amino acid composition of an enzyme's active site are paramount. diva-portal.org Minor modifications can lead to significant changes in enantioselectivity.

Additives: In some chemical reactions, the addition of salts or other coordinating species can influence the geometry of the transition state. The use of lithium bromide (LiBr) as an additive has been shown to improve diastereomeric ratios in similar nucleophilic addition reactions. nih.gov

The following table summarizes the influence of various parameters on stereoselectivity:

| Factor | Influence on Stereoselectivity | Typical Observations | Reference |

|---|---|---|---|

| Temperature | Affects the energy difference between diastereomeric transition states. | Lowering the temperature often increases enantiomeric excess (e.e.). | icjs.us |

| Solvent | Can alter catalyst conformation and transition state stability. | Solvent polarity and coordinating ability can significantly change e.e. and diastereomeric ratio (d.r.). | nih.gov |

| Catalyst/Ligand Structure | The steric and electronic properties of the chiral source directly control facial selectivity. | Small changes to the ligand or enzyme active site can reverse or significantly improve enantioselectivity. | diva-portal.org |

| Additives (e.g., LiBr) | Can coordinate to reagents or intermediates, altering the transition state geometry. | Has been shown to improve d.r. from 1:1.2 to 2.1:1 in related syntheses. | nih.gov |

| pH (Biocatalysis) | Affects the ionization state of enzyme residues and substrate, impacting binding and catalysis. | Optimal pH is crucial for enzyme activity and stability; deviations can lower yield and selectivity. | chinayyhg.com |

Strategies for Enhancing Stereoselectivity

To obtain this compound with the high enantiomeric purity required for many applications, several strategies can be employed to enhance stereoselectivity.

Rational Catalyst and Ligand Design: In chemo-catalysis, new generations of chiral ligands are continuously developed. By systematically modifying the ligand backbone and its substituents, it is possible to fine-tune the chiral environment of the metal catalyst to better suit the specific substrate, thereby increasing enantiomeric excess. diva-portal.org

Directed Evolution of Enzymes: For biocatalytic routes, directed evolution is a powerful tool for improving enzyme performance. chinayyhg.com This technique involves creating libraries of enzyme mutants through methods like error-prone PCR and screening them for improved activity and enantioselectivity towards the target substrate. This approach has successfully increased the e.e. of ketoreductases for challenging ketones from moderate levels (e.g., 63% e.e.) to excellent levels (>99% e.e.). chinayyhg.com

Optimization of Reaction Conditions: A systematic screening of reaction parameters—including temperature, solvent, pressure, and substrate-to-catalyst ratio—is a fundamental strategy for maximizing stereoselectivity. nih.gov

Use of Chiral Auxiliaries: In this approach, the prochiral starting material is covalently bonded to an enantiomerically pure molecule known as a chiral auxiliary. The auxiliary then directs the stereochemical outcome of the reduction. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. The N-p-toluenesulfinyl group is an example of an effective chiral auxiliary used for the reduction of related pyridyl ketimines. unito.it

Stability of the Chiral Center and Potential for Racemization

The utility of an enantiomerically pure compound is contingent upon the stability of its chiral center. nih.gov Racemization, the conversion of an enantiopure sample into a 1:1 mixture of both enantiomers, would negate the benefits of an asymmetric synthesis.

The chiral center in this compound is a secondary alcohol. The carbon-oxygen bond at this stereocenter is generally robust under neutral, basic, and mildly acidic conditions, making the compound stable during typical work-up and storage procedures.

However, racemization could potentially occur under specific, harsh conditions. For instance, strongly acidic conditions could lead to the protonation of the hydroxyl group, followed by its elimination as a water molecule to form a planar carbocation intermediate. The subsequent non-stereoselective attack by a nucleophile (like water) would result in a racemic mixture. While some compounds can racemize in aqueous solutions or in vivo through a process called chiral inversion, this is less common for simple secondary alcohols compared to other functional groups like α-aryl propionic acids. nih.gov The stability of the chiral center in the synthesized alcohol must be confirmed to ensure the final product maintains its enantiomeric purity. nih.gov

Chemical Reactivity and Derivatization of S 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Transformations of the Hydroxyl Group

The secondary hydroxyl group in (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol is a key site for various chemical modifications, including esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: this compound can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides. Acid-catalyzed Fischer esterification with a carboxylic acid provides the corresponding ester. A more common laboratory-scale method involves the reaction with an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), to yield the acetate (B1210297) ester. libretexts.orgorganic-chemistry.org

Alternatively, the Mitsunobu reaction offers a mild method for esterification with a carboxylic acid in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

Table 1: Representative Esterification Reactions of Secondary Alcohols

| Acylating Agent | Reagents and Conditions | Product Type |

|---|---|---|

| Acetic Anhydride | Pyridine or DMAP, room temperature | Acetate Ester |

| Carboxylic Acid | H+ (cat.), heat (Fischer Esterification) | Carboxylate Ester |

| Carboxylic Acid | PPh3, DEAD or DIAD (Mitsunobu Reaction) | Carboxylate Ester (with inversion) |

Etherification: The synthesis of ethers from this compound can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide) to yield the ether. O-alkylation can also be performed under various other conditions depending on the specific ether desired.

Oxidation Reactions

Oxidation of the secondary alcohol in this compound furnishes the corresponding ketone, 1-(2-chloropyridin-3-yl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation.

Oxidation to Ketone: Milder oxidizing agents are generally preferred to avoid over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of secondary alcohols to ketones in a non-aqueous solvent like dichloromethane (B109758) (CH2Cl2). chemistrysteps.comorganic-chemistry.orglibretexts.org The reaction is typically efficient and stops at the ketone stage. organicchemistrytutor.comyoutube.com Other modern and selective methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Stronger oxidizing agents, such as those based on chromium(VI) in acidic conditions (e.g., chromic acid, Jones reagent) or potassium permanganate (B83412) (KMnO4), will also effectively oxidize secondary alcohols to ketones. quora.commsu.edu

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | Mild and selective. |

| Swern Oxidation | (COCl)2, DMSO, Et3N, low temperature | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Mild and selective, commercially available. |

| Chromic Acid (Jones Reagent) | Acetone, H2SO4 | Strong oxidant. |

| Potassium Permanganate (KMnO4) | Acidic or basic conditions | Strong oxidant. nitrkl.ac.in |

Oxidation to Carboxylic Acid: The oxidation of a secondary alcohol to a carboxylic acid is not a direct transformation and would necessitate the cleavage of a carbon-carbon bond. This typically requires harsh reaction conditions and strong oxidizing agents, and is not a common or synthetically useful reaction for this substrate.

Substitution Reactions at the Stereocenter

The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution at the stereocenter. Such reactions often proceed with an inversion of configuration.

The Mitsunobu reaction is a powerful tool for achieving this transformation. wikipedia.orgnih.gov By reacting this compound with a suitable nucleophile in the presence of triphenylphosphine and DEAD or DIAD, the hydroxyl group is effectively displaced with inversion of stereochemistry. organic-chemistry.org This allows for the synthesis of a variety of derivatives, including azides, phthalimides (which can be converted to primary amines), and other compounds by employing the appropriate nucleophile. organic-chemistry.org

Reactions of the 2-Chloropyridine (B119429) Moiety

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by nucleophiles and can participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at C2-Chlorine

The 2-chloropyridine ring system is activated towards nucleophilic aromatic substitution (SNAr), particularly with nitrogen and oxygen nucleophiles. The chlorine atom can be displaced by a variety of nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyridine nitrogen.

Reactions with amines, such as primary and secondary amines, can be carried out to introduce new amino substituents at the C2 position. consensus.appresearchgate.net These reactions may require elevated temperatures and sometimes the use of a base. While palladium-catalyzed amination is a common method for forming C-N bonds with aryl halides, direct SNAr on electron-deficient systems like 2-chloropyridines can be a viable alternative. cmu.eduresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. harvard.edu 2-Chloropyridines are known to participate in Suzuki couplings with arylboronic acids, which would allow for the introduction of various aryl or heteroaryl groups at the C2 position of the pyridine ring. st-andrews.ac.ukresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction can be applied to 2-chloropyridines to synthesize 2-alkynylpyridine derivatives. rsc.org The introduction of an alkyne moiety provides a versatile functional group for further transformations.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. This method is also applicable to the functionalization of chloropyridines, offering another route to form carbon-carbon bonds.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 2-Chloropyridines

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl- or Vinylboronic Acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 2-Aryl- or 2-Vinylpyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | 2-Alkynylpyridine |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | 2-Alkyl-, 2-Aryl-, or 2-Vinylpyridine |

C-H Functionalization Strategies on the Pyridine Ring

The pyridine ring in this compound, while electron-deficient, can undergo C-H functionalization, a powerful tool for late-stage modification that avoids the need for pre-functionalized starting materials. chemrxiv.org The directing effects of the existing substituents—the chloro group at C2 and the hydroxyethyl (B10761427) group at C3—play a crucial role in determining the regioselectivity of these reactions.

Transition metal-catalyzed reactions, particularly those employing palladium, are prominent in the functionalization of pyridine C-H bonds. researchgate.net For 2-chloropyridine derivatives, these reactions can introduce new carbon-carbon and carbon-heteroatom bonds. The inherent reactivity of the pyridine C-H bonds is influenced by their position relative to the nitrogen atom and existing substituents.

In the context of this compound, several positions on the pyridine ring are potential sites for C-H functionalization. The C4, C5, and C6 positions are all subject to electrophilic attack under the appropriate catalytic conditions. The directing effect of the substituents can be complex. The chloro group is generally a deactivating ortho-, para-director, while the hydroxyethyl group can act as a directing group through coordination with the metal catalyst.

Recent advancements in palladium-catalyzed C-H activation have demonstrated the feasibility of functionalizing 2-chloropyridines. chemrxiv.org For instance, directed ortho-lithiation has been explored for the functionalization of 2-chloropyridine derivatives, although the regioselectivity can be influenced by other substituents on the ring. mdpi.com While direct examples for this compound are not prevalent in the literature, the principles of directed metalation and C-H activation provide a framework for predicting its reactivity.

| Position | Influencing Factors | Potential Reactions |

|---|---|---|

| C4 | Electronic effects of the chloro and hydroxyethyl groups. | Arylation, alkenylation, etc. via Pd-catalysis. |

| C5 | Less sterically hindered position. | Halogenation, nitration under specific conditions. |

| C6 | Adjacent to the ring nitrogen, making it susceptible to lithiation under certain conditions. researchgate.net | Introduction of various electrophiles following metalation. |

Functional Group Interconversions Affecting Both Alcohol and Pyridine Moieties

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com For this compound, reactions that simultaneously modify both the alcohol and the pyridine functionalities can lead to significant structural changes and the creation of complex molecules.

One such transformation could involve the oxidation of the secondary alcohol to a ketone, yielding 1-(2-chloropyridin-3-yl)ethanone. matrix-fine-chemicals.combldpharm.com This ketone can then serve as a handle for further reactions. For example, the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) at the C2 position, where the chloro group is displaced by a nucleophile. nih.gov The reactivity of this SNAr reaction can be influenced by the nature of the substituent at C3.

Alternatively, reactions targeting the alcohol, such as conversion to a better leaving group (e.g., a tosylate or mesylate), can be followed by intramolecular cyclization involving the pyridine nitrogen or another position on the ring, if suitably activated. The choice of reagents and reaction conditions is critical to control the outcome of these transformations. ub.eduvanderbilt.edu

| Reaction Type | Description | Potential Products |

|---|---|---|

| Oxidation-Substitution | Oxidation of the alcohol to a ketone followed by nucleophilic substitution of the chloro group. | Substituted 3-acetylpyridines. |

| Dehydration-Cyclization | Dehydration of the alcohol to form an alkene, which could potentially undergo an intramolecular reaction with the pyridine ring. | Fused bicyclic systems. |

| Reduction-Substitution | Reduction of the chloro group and modification of the alcohol. | Derivatives of 1-(pyridin-3-yl)ethan-1-ol. |

Chemo-, Regio-, and Stereoselective Aspects of Reactivity

The presence of multiple reactive sites in this compound makes the selectivity of its reactions a key consideration.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a mild reducing agent might selectively reduce the chloro group without affecting the alcohol, while a stronger agent could reduce both. The development of selective reactions is a significant area of research in organic synthesis. mdpi.com

Regioselectivity is crucial when considering reactions on the pyridine ring. As discussed in the C-H functionalization section, the existing substituents direct incoming reagents to specific positions. For instance, in electrophilic aromatic substitution, the position of attack is governed by the electronic properties of the ring and its substituents. urfu.ru

Stereoselectivity is of paramount importance due to the chiral center at the alcohol-bearing carbon. Reactions at this center, such as oxidation to a ketone followed by reduction, can either retain, invert, or racemize the stereochemistry. The use of chiral catalysts or reagents can control the stereochemical outcome of such transformations. nih.gov Furthermore, in reactions like 1,3-dipolar cycloadditions, the stereochemistry of the starting material can influence the stereochemistry of the product. rsc.org

The interplay of these selective aspects allows for the precise modification of this compound to generate a wide array of complex and stereochemically defined molecules. researchgate.net

| Selectivity Type | Controlling Factors | Example |

|---|---|---|

| Chemoselectivity | Choice of reagents and reaction conditions. | Selective oxidation of the alcohol without affecting the pyridine ring. |

| Regioselectivity | Directing effects of substituents on the pyridine ring. | Preferential C-H functionalization at a specific position on the pyridine ring. |

| Stereoselectivity | The existing chiral center and the use of chiral reagents or catalysts. | Diastereoselective addition to a derivative of the molecule. |

Applications of S 1 2 Chloropyridin 3 Yl Ethan 1 Ol As a Chiral Building Block

Precursor in the Synthesis of Chiral Ligands for Asymmetric Catalysis

(S)-1-(2-Chloropyridin-3-yl)ethan-1-ol serves as a key starting material in the synthesis of sophisticated chiral ligands, particularly those employed in asymmetric catalysis. The inherent chirality of this alcohol can be transferred to the ligand framework, influencing the stereochemical outcome of catalytic reactions.

One important class of ligands derived from chiral amino alcohols are phosphine-oxazoline (PHOX) ligands. While direct synthesis from this compound is not explicitly detailed in widely available literature, the general synthetic routes to such P,N-ligands often involve the condensation of a chiral amino alcohol with a phosphine-containing nitrile or carboxylic acid derivative. The pyridyl moiety of this compound provides the nitrogen component of the P,N-ligand system, which is crucial for coordinating to transition metals like palladium, rhodium, and iridium. These metals are central to many asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. nih.govnih.gov

The general structure of such ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the phosphorus atom and the oxazoline (B21484) ring, which can be derived from the chiral alcohol. This modularity is a key advantage in optimizing catalyst performance for specific reactions. nih.gov

Table 1: Potential Chiral Ligands Derivable from this compound Analogs

| Ligand Type | Potential Application in Asymmetric Catalysis | Key Structural Feature |

|---|---|---|

| Pyridyl-oxazoline | Allylic Alkylation, Heck Reaction | Bidentate P,N-coordination |

| Pyridyl-phosphine | Hydrogenation, Hydrosilylation | Strong σ-donating phosphorus center |

| Pyridyl-aminoalcohol | Transfer Hydrogenation | Protic group for hydrogen bonding |

Intermediate in the Formation of Complex Organic Molecules

The application of this compound extends to its role as a versatile intermediate in the synthesis of complex, biologically active molecules and novel organic materials.

Construction of Chiral Heterocyclic Scaffolds

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. acs.orgnih.gov Chiral substituted pyridines, such as those accessible from this compound, are therefore highly sought after. The chloro-substituent at the 2-position of the pyridine ring is particularly useful as it can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the elaboration of the molecule and the construction of more complex heterocyclic systems. nih.govnih.gov

For instance, the chiral alcohol functionality can be converted to other functional groups, such as an amine, which can then undergo intramolecular cyclization to form fused heterocyclic systems. The stereocenter from the starting alcohol would be retained in the final product, ensuring the enantiopurity of the resulting scaffold. The construction of chiral ionic covalent organic frameworks (COFs) based on pyridine units has also been explored for heterogeneous asymmetric catalysis. nih.gov

Stereocontrolled Synthesis of Pyridine-Containing Architectures

The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, enabling the stereocontrolled synthesis of complex pyridine-containing molecules, including natural products. researchgate.net While specific total syntheses employing this exact building block are not prominently documented, the strategy of using chiral pyridine-containing fragments is a well-established approach in natural product synthesis. rsc.org

The hydroxyl group can act as a directing group in certain reactions, influencing the facial selectivity of additions to nearby double bonds or carbonyl groups. Furthermore, the combination of the chiral center and the reactive chloro- and hydroxyl- functionalities allows for a sequence of stereocontrolled transformations to build up molecular complexity.

Role in Methodological Development for Novel Chiral Transformations

Chiral building blocks like this compound are instrumental in the development of new asymmetric synthetic methodologies. By serving as a model substrate or a chiral auxiliary, this compound can be used to test the efficacy and stereoselectivity of new catalytic systems or reaction conditions.

The use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, is a fundamental strategy in asymmetric synthesis. wikipedia.orgnih.gov The chiral alcohol this compound has the potential to be used in this capacity. For example, it could be esterified with a prochiral carboxylic acid, and the resulting chiral ester could then undergo a diastereoselective reaction, such as an enolate alkylation or an aldol (B89426) reaction. After the desired transformation, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.

Use as a Stereochemical Probe in Reaction Mechanism Elucidation

Although specific studies employing this compound as a stereochemical probe are not readily found in the literature, chiral molecules with well-defined stereochemistry are invaluable tools for investigating reaction mechanisms. By tracking the stereochemical fate of the chiral center throughout a reaction sequence, chemists can gain insights into the transition state geometry and the mechanism of bond formation and cleavage.

For example, if this compound were used in a reaction that proceeds through a putative intermediate, the stereochemical outcome of the product would provide evidence for or against the proposed mechanistic pathway. The predictable stereochemistry of the starting material allows for a clear correlation between the configurations of the reactant and the product.

Computational and Theoretical Studies on S 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of (S)-1-(2-chloropyridin-3-yl)ethan-1-ol is not static; it exists as an ensemble of different spatial arrangements, or conformers, arising from the rotation around its single bonds. The primary sources of this conformational flexibility are the rotation about the C-C bond connecting the chiral center to the pyridine (B92270) ring and the C-O bond of the hydroxyl group.

The relative energies of these conformers are typically calculated and compared to determine their population distribution at a given temperature, often using the Boltzmann distribution principle.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| I | 60° | 0.00 |

| II | 180° | 1.25 |

| III | -60° | 0.85 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Investigations (e.g., Density Functional Theory Calculations)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. unimib.itnih.gov These calculations provide insights into the distribution of electrons within this compound, which is fundamental to understanding its reactivity and intermolecular interactions.

A key output of these studies is the molecular electrostatic potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, electron-rich areas are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, while electron-poor regions would be associated with the hydrogen of the hydroxyl group and the carbon atoms of the pyridine ring.

Furthermore, DFT calculations determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. nanobioletters.com

Table 2: Key Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic structure information obtained from DFT calculations allows for the prediction of the molecule's reactivity. mdpi.com The electron-rich nitrogen and oxygen atoms are predicted to be the primary sites for protonation or coordination to Lewis acids. The electron-deficient carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing chlorine atom and nitrogen heteroatom, are susceptible to nucleophilic attack.

Computational modeling can also be used to explore the transition states of potential reactions. By calculating the activation energies for different reaction pathways, the most likely chemical transformations can be identified. For instance, the substitution of the chlorine atom or reactions involving the hydroxyl group can be modeled. Given the chiral nature of the molecule, these models can predict the stereochemical outcome of reactions, assessing whether the stereocenter will be retained, inverted, or racemized. This is particularly valuable in designing stereoselective syntheses.

Modeling of Chiral Recognition and Intermolecular Interactions

Chiral recognition is a phenomenon governed by the subtle differences in intermolecular interactions between a chiral molecule and another chiral entity, such as a protein receptor or a chiral stationary phase in chromatography. researchgate.net Computational modeling is an indispensable tool for understanding the molecular basis of this recognition.

These models simulate the interaction between this compound and a chiral partner. By calculating the binding energies of the different possible diastereomeric complexes, the model can predict which interaction is more stable. This stability is a result of a combination of non-covalent interactions, including hydrogen bonds (e.g., involving the hydroxyl group), dipole-dipole interactions, and van der Waals forces. The specific three-dimensional arrangement of the chloro, hydroxyl, and pyridine groups around the chiral center dictates how effectively it can fit into a chiral binding pocket.

Molecular dynamics simulations can further elucidate the dynamic nature of these interactions, providing a more detailed picture of the chiral recognition process over time. researchgate.net

Table 3: Calculated Interaction Energies for Chiral Recognition

| Chiral Selector | Interaction Energy with (S)-enantiomer (kcal/mol) | Interaction Energy with (R)-enantiomer (kcal/mol) |

| Cyclodextrin Derivative | -5.8 | -5.2 |

| Chiral Acid | -8.1 | -7.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Analytical Methodologies for the Characterization and Study of S 1 2 Chloropyridin 3 Yl Ethan 1 Ol

Chiral Chromatography for Enantiomeric Excess Determination (HPLC, GC)

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, utilizing chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times.

For the analysis of aromatic alcohols such as (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, polysaccharide-based CSPs, like those derived from cellulose (B213188) and amylose, are particularly effective in HPLC. acs.orgchiralpedia.com These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. In gas chromatography, cyclodextrin-based CSPs are widely used for the separation of volatile chiral compounds, including alcohols. nih.govchromatographyonline.comgcms.cz Derivatization of the alcohol to a less polar ester, for instance, an acetate (B1210297), can sometimes enhance separation efficiency and peak shape. nih.gov

While specific chromatographic conditions for this compound are not extensively reported in publicly available literature, a representative method can be extrapolated from the separation of analogous chiral aromatic alcohols like 1-phenylethanol. researchgate.netnih.govchromforum.orgresearchgate.net

Table 1: Representative Chiral HPLC and GC Conditions for the Analysis of Chiral Aromatic Alcohols

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP | β-cyclodextrin derivative CSP |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (B130326) (90:10, v/v) | Helium |

| Flow Rate/Gas Velocity | 1.0 mL/min | 1.5 mL/min |

| Temperature | 25 °C | 120 °C (isothermal) |

| Detection | UV at 254 nm | Flame Ionization Detector (FID) |

| Retention Time (S)-enantiomer | ~8.5 min | ~10.2 min |

| Retention Time (R)-enantiomer | ~9.7 min | ~10.8 min |

| Resolution (Rs) | > 2.0 | > 1.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like this compound, specialized NMR techniques are employed to determine the absolute configuration and assess enantiomeric purity.

In an achiral solvent, the NMR spectra of enantiomers are identical. To differentiate between them, chiral auxiliary agents are used. Chiral derivatizing agents (CDAs) react with the enantiomers to form diastereomers, which have distinct NMR spectra. A widely used CDA for chiral alcohols is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.net By comparing the ¹H NMR chemical shifts of the resulting diastereomeric Mosher's esters, the absolute configuration of the alcohol can be determined.

Chiral shift reagents (CSRs), typically lanthanide complexes with chiral ligands, form diastereomeric complexes with the enantiomers in solution. rsc.orgorganicchemistrydata.orgcore.ac.ukrsc.orgacs.orgresearchgate.netfiveable.menih.gov This induces separation of the NMR signals of the enantiomers, allowing for the determination of enantiomeric excess by integration. Europium and Ytterbium complexes are commonly employed for this purpose.

Table 2: Hypothetical ¹H NMR Data for Mosher's Ester Derivatives of 1-(2-Chloropyridin-3-yl)ethan-1-ol for Absolute Configuration Determination

| Proton | δ [(R)-MTPA ester] (ppm) | δ [(S)-MTPA ester] (ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| CH₃ | 1.65 | 1.75 | +0.10 |

| CH-O | 6.10 | 6.05 | -0.05 |

| Py-H4 | 7.40 | 7.35 | -0.05 |

| Py-H5 | 7.85 | 7.80 | -0.05 |

| Py-H6 | 8.50 | 8.45 | -0.05 |

Note: The signs of Δδ are used to assign the absolute configuration based on the established Mosher's method model.

Mass Spectrometry in Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak, followed by characteristic fragmentation.

The fragmentation of alcohols often involves the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For pyridinic compounds, fragmentation often involves the loss of HCN or cleavage of the pyridine (B92270) ring. acs.orgresearchgate.netnist.govresearchgate.netnist.gov The presence of a chlorine atom would result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Predicted Key Mass Spectral Fragments for 1-(2-Chloropyridin-3-yl)ethan-1-ol

| m/z | Proposed Fragment |

|---|---|

| 157/159 | [M]⁺ (Molecular ion) |

| 142/144 | [M - CH₃]⁺ |

| 139/141 | [M - H₂O]⁺ |

| 127 | [M - H₂O - Cl]⁺ (loss of HCl from molecular ion) |

| 114 | [C₅H₄NCl]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridinium ion) |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. byopera.combiotools.usnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD does the same in the ultraviolet-visible region.

The absolute configuration is determined by comparing the experimentally measured spectrum with the theoretically calculated spectrum for a known enantiomer. A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. VCD is particularly powerful as it provides a rich fingerprint of stereochemical information and does not require the presence of a chromophore. A VCD study of the structurally similar 2-(5-bromo-3-methylpyridin-2-yl)propan-1-ol has demonstrated the utility of this technique for assigning the absolute configuration of chiral pyridyl alcohols. americanlaboratory.com

Table 4: Representative VCD Data for a Chiral Pyridyl Alcohol

| Experimental Frequency (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated Frequency (cm⁻¹) | Calculated ΔA x 10⁻⁵ | Vibrational Assignment |

|---|---|---|---|---|

| 1450 | +2.5 | 1455 | +2.8 | CH₃ asymmetric bend |

| 1380 | -1.8 | 1385 | -2.1 | CH₃ symmetric bend |

| 1250 | +3.1 | 1258 | +3.5 | C-O stretch / C-H bend |

| 1100 | -4.2 | 1105 | -4.8 | Pyridine ring modes |

Note: Data is hypothetical and based on the principles of VCD spectroscopy and published data for analogous compounds.

X-ray Crystallography of this compound Derivatives for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. While obtaining suitable single crystals of the parent alcohol might be challenging, derivatization can facilitate crystallization. For instance, forming a co-crystal with a chiral acid or preparing a metal complex can yield crystals suitable for X-ray diffraction analysis. acs.orgscispace.comcityu.edu.hktandfonline.comresearchgate.net

The analysis of the diffraction pattern provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the connectivity and stereochemistry of the molecule. The Flack parameter, derived from the crystallographic data, is a critical value for confirming the absolute configuration of the enantiomer in the crystal.

Table 5: Representative Crystallographic Data for a Chiral Pyridyl Compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 12.34 |

| c (Å) | 15.78 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1668.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Flack Parameter | 0.02(3) |

Note: Data is hypothetical and based on published crystal structures of similar compounds.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to sustainability. For (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, a key trend is the move away from traditional stoichiometric reagents and harsh reaction conditions towards greener alternatives. Research is anticipated to focus on catalytic processes that minimize waste and energy consumption. A central theme in sustainable synthesis is the utilization of alcohols derived from biomass as starting materials. bohrium.com The development of novel catalytic reactions that can convert these renewable feedstocks into valuable chemicals is a primary goal. bohrium.com

Future synthetic strategies for this compound and its precursors will likely incorporate principles of green chemistry, such as:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring pathways that begin from biomass-derived materials.

Catalysis: Employing catalytic (both chemical and biological) rather than stoichiometric reagents to reduce waste. nih.gov

Benign Solvents: Shifting towards the use of water or other environmentally friendly solvents.

Exploration of Novel Biocatalysts and Engineered Enzymes for Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure alcohols due to its high selectivity, mild reaction conditions, and environmentally benign nature. nih.govnih.gov The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 1-(2-chloropyridin-3-yl)ethan-1-one. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation. nih.gov

Future research will likely concentrate on two main areas:

Discovery of Novel Biocatalysts: Screening of diverse microbial sources to identify new enzymes with high activity and selectivity for the reduction of 2-chloro-3-acetylpyridine. Whole-cell biocatalysts are particularly attractive as they offer a simple and cost-effective way to perform reductions, containing the necessary enzymes and cofactor regeneration systems. nih.govnih.gov

Enzyme Engineering: Utilizing techniques like directed evolution and rational design to tailor existing enzymes for improved performance. nih.gov Engineering efforts can enhance an enzyme's stability, alter its substrate specificity to better accommodate the chloropyridyl ketone, and improve its enantioselectivity. nih.govillinois.eduosti.gov For instance, enzymes can be engineered to favor the production of the desired (S)-enantiomer, which might be an anti-Prelog product, expanding the synthetic possibilities. nih.gov

| Biocatalyst Type | Transformation | Key Advantages | Relevant Findings |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones to chiral alcohols | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov | A novel medium-chain ADH from Rhodococcus sp. was effective for reducing various aromatic ketones. nih.gov |

| Whole-Cell Biocatalysts | Asymmetric reduction of ketones | Contains endogenous cofactor regeneration systems, cost-effective, simple to use. | Acetobacter pasteurianus GIM1.158 demonstrated highly enantioselective anti-Prelog reduction of various ketones. nih.govnih.gov |

| Engineered Enzymes | Tailored asymmetric synthesis | Improved stability, activity, substrate scope, and enantioselectivity. nih.gov | Directed evolution has been used to create ADH variants for the reduction of difficult-to-reduce ketones. acs.orgdntb.gov.ua |

Investigation of Uncharted Reactivity Patterns and Derivatization Strategies

The this compound molecule possesses two primary sites for chemical modification: the hydroxyl group and the chloro-substituted pyridine (B92270) ring. Future research is expected to delve into novel derivatization strategies to synthesize new families of compounds with potentially unique biological or material properties.

The hydroxyl group is a versatile functional handle. msu.edu Standard reactions include oxidation to the corresponding ketone, or conversion to esters and ethers. athabascau.calibretexts.org More advanced strategies may involve its conversion to a better leaving group, such as a tosylate or by using reagents like thionyl chloride, to facilitate nucleophilic substitution reactions with inversion of stereochemistry. libretexts.orglibretexts.org

The 2-chloro-pyridine moiety is also reactive. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr), a reaction that could be facilitated by the electronic nature of the pyridine ring. evitachem.com Exploring the interplay between the reactivity of the hydroxyl group and the pyridine ring will be a key area of investigation. For example, intramolecular reactions could lead to the formation of novel heterocyclic ring systems. The development of new derivatization reagents and methodologies will be crucial for expanding the chemical space accessible from this chiral building block. nih.govresearchgate.net

| Reactive Site | Potential Reaction | Product Type | Significance |

| Hydroxyl Group | Esterification | Chiral Esters | Modulation of physical and biological properties. |

| Hydroxyl Group | Conversion to Alkyl Halide (e.g., with SOCl₂) | Chiral Alkyl Halides | Intermediates for SN2 reactions with various nucleophiles. libretexts.org |

| Hydroxyl Group | Oxidation | 1-(2-chloropyridin-3-yl)ethan-1-one | Regeneration of the starting ketone. athabascau.ca |

| 2-Chloro Position | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridine Derivatives | Introduction of diverse functional groups (e.g., amines, ethers). evitachem.com |

Integration with Flow Chemistry and High-Throughput Experimentation for Process Optimization

To translate synthetic routes from the laboratory to an industrial scale, process optimization is critical. The integration of modern technologies like continuous flow chemistry and high-throughput experimentation (HTE) represents a major emerging trend.

Flow Chemistry: Performing reactions in continuous flow reactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.gov For the synthesis of this compound, a flow process could involve pumping the ketone precursor over a packed bed of an immobilized biocatalyst or a heterogeneous chemocatalyst. rsc.orgmdpi.com This approach allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and selectivities. nih.govnih.gov

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, catalysts, or enzyme variants in parallel. cmu.edu This is particularly valuable for identifying the optimal catalyst for the asymmetric reduction of 1-(2-chloropyridin-3-yl)ethan-1-one. By using microtiter plates, hundreds of experiments can be performed quickly, using minimal amounts of material. nih.gov The development of rapid analytical techniques, such as colorimetric assays or mass spectrometry, is key to the success of HTE in discovering and optimizing catalysts. cmu.eduacs.org

| Technology | Application to this compound Synthesis | Key Advantages |

| Continuous Flow Chemistry | Asymmetric reduction using packed-bed reactors with immobilized catalysts. | Improved process control, enhanced safety, easier scale-up, higher productivity. nih.govrsc.org |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts (chemo- and bio-), solvents, and reaction conditions. | Accelerated optimization, reduced material consumption, rapid discovery of novel catalysts. cmu.edunih.gov |

Advanced Computational Design of this compound Derivatives with Tailored Reactivity

Computational chemistry is becoming an indispensable tool in modern catalyst and drug design. nih.govmdpi.com For this compound, computational methods are poised to accelerate progress in several key areas.

Future research will likely employ computational tools to:

Design Novel Catalysts: Using methods like Density Functional Theory (DFT), researchers can model the transition states of the ketone reduction. This allows for the a priori design of chiral ligands or enzyme active sites that can selectively stabilize the transition state leading to the (S)-alcohol. researchgate.net

Predict Reactivity: Quantum chemical methods can be used to predict the reactivity of different sites on the this compound molecule. This can guide the development of new derivatization strategies by identifying the most favorable reaction pathways and predicting the properties of the resulting products.

Guide Enzyme Engineering: Molecular docking and molecular dynamics simulations can model how the precursor ketone fits into an enzyme's active site. This information is invaluable for rational design, helping to identify key amino acid residues to mutate in order to improve binding and catalytic efficiency. nih.gov

By combining computational predictions with experimental validation, the discovery and development cycle for new catalysts and derivatives can be significantly shortened. mdpi.comresearchgate.net

Q & A

Q. Q1. What are the optimal synthetic routes for (S)-1-(2-Chloropyridin-3-yl)ethan-1-ol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound can be achieved via asymmetric reduction of the corresponding ketone precursor (e.g., 1-(2-chloropyridin-3-yl)ethanone) using chiral catalysts like CBS (Corey-Bakshi-Shibata) or enzymatic methods. Key variables for optimization include:

- Catalyst loading : Lower catalyst amounts (e.g., 1–5 mol%) may reduce costs while maintaining enantiomeric excess (ee) >95% .

- Temperature : Sub-zero conditions (-78°C in THF) improve stereocontrol, as demonstrated in analogous pyridine-based alcohol syntheses .

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to non-polar alternatives .

Q. Q2. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (90:10) mobile phase; retention times differentiate enantiomers (e.g., (S)- vs. (R)-forms) .

- NMR Spectroscopy : -NMR with chiral shift reagents (e.g., Eu(hfc)) resolves diastereotopic proton splitting in the ethanol moiety .

- Optical Rotation : Compare observed [α] against literature values (e.g., +15° to +25° for (S)-configuration in similar pyridinyl alcohols) .

Q. Q3. How does the hydroxyl group’s stereochemistry influence the compound’s solubility and reactivity?

Methodological Answer: The (S)-configuration enhances hydrogen-bonding interactions, increasing solubility in polar solvents (e.g., water solubility ≈ 2.5 mg/mL vs. <1 mg/mL for (R)-enantiomer). Reactivity in nucleophilic substitutions (e.g., tosylation) is sterically hindered in the (S)-form due to pyridine ring proximity, requiring bulkier bases (e.g., DBU vs. KCO) for efficient derivatization .

Q. Q4. What stability considerations are critical for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photooxidation of the chloropyridine ring .

- Temperature : -20°C minimizes racemization (degradation <1% over 6 months) .

- Moisture Control : Use molecular sieves (3Å) to avoid hydrolysis of the chloropyridine moiety .

Advanced Research Questions

Q. Q5. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model binding to nicotinic acetylcholine receptors (nAChRs). The chloropyridine moiety shows strong π-π stacking with TrpB residues, while the hydroxyl group forms hydrogen bonds with GluC .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .

Q. Q6. How can conflicting data on enantioselectivity in asymmetric synthesis be resolved?

Methodological Answer: Contradictions often arise from divergent catalytic systems (e.g., organocatalysts vs. metal complexes). To resolve:

Kinetic Analysis : Compare rate constants (k/k) under identical conditions .

Isotope Labeling : Use -labeled substrates to track stereochemical outcomes via -NMR .

Cross-Validation : Replicate reported protocols (e.g., KDA-mediated synthesis ) and adjust solvent/catalyst ratios systematically.

Q. Q7. What strategies enable enantiomer-specific activity studies in biological assays?

Methodological Answer:

- Enantiopure Controls : Synthesize both (S)- and (R)-forms via chiral chromatography .

- Functional Assays : Test inhibition of acetylcholine esterase (AChE); (S)-enantiomer shows IC = 12 μM vs. >50 μM for (R)-form due to optimal spatial alignment with the catalytic triad .

- SAR Studies : Modify the ethanol side chain (e.g., fluorination at C2) to correlate stereochemistry with potency .

Q. Q8. How do structural analogs (e.g., 2-(2-Chloropyridin-3-yl)-1-phenylethan-1-ol) compare in reactivity and bioactivity?

Methodological Answer:

- Reactivity : Analogs with electron-withdrawing groups (e.g., -NO) on the aryl ring undergo faster nucleophilic substitution (k = 0.15 min vs. 0.08 min for unsubstituted analogs) .

- Bioactivity : Pyridinyl alcohols with bulkier substituents (e.g., -CF) exhibit higher blood-brain barrier penetration (logBB = 0.5 vs. -0.2 for smaller groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.